Z-Vdvad-fmk

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

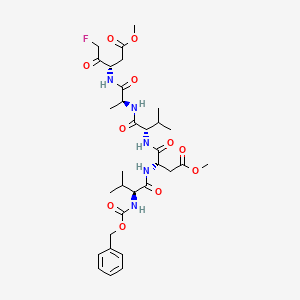

Molecular Formula |

C32H46FN5O11 |

|---|---|

Molecular Weight |

695.7 g/mol |

IUPAC Name |

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |

InChI |

InChI=1S/C32H46FN5O11/c1-17(2)26(30(44)34-19(5)28(42)35-21(23(39)15-33)13-24(40)47-6)37-29(43)22(14-25(41)48-7)36-31(45)27(18(3)4)38-32(46)49-16-20-11-9-8-10-12-20/h8-12,17-19,21-22,26-27H,13-16H2,1-7H3,(H,34,44)(H,35,42)(H,36,45)(H,37,43)(H,38,46)/t19-,21-,22-,26-,27-/m0/s1 |

InChI Key |

ANTIWMNLIROOQF-IREHUOSBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC(=O)OC)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Synonyms |

methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-4-methoxy-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate |

Origin of Product |

United States |

Foundational & Exploratory

Z-VAD-FMK: A Technical Guide to its Mechanism of Action and Experimental Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone) is a widely utilized research tool in the fields of cell biology, immunology, and drug discovery. It is a cell-permeable, irreversible pan-caspase inhibitor that serves as a potent inhibitor of apoptosis. By binding to the catalytic site of most caspases, Z-VAD-FMK effectively blocks the proteolytic cascade responsible for programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of Z-VAD-FMK, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant cellular pathways and experimental workflows.

Core Mechanism of Action

Z-VAD-FMK functions as a broad-spectrum inhibitor of caspases, a family of cysteine-aspartic proteases that are central to the execution of apoptosis.[1][2] Its mechanism of action is characterized by the irreversible binding of the fluoromethylketone (FMK) group to the cysteine residue in the catalytic site of the caspase.[3] This covalent modification permanently inactivates the enzyme, thereby halting the downstream signaling cascade that leads to apoptotic cell death.

The peptide sequence Val-Ala-Asp is recognized by the active site of caspases, providing specificity. The benzyloxycarbonyl (Z) group enhances the cell permeability of the molecule, allowing it to effectively reach its intracellular targets.[4] Z-VAD-FMK is known to potently inhibit human caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the notable exception of caspase-2.[2] It also demonstrates inhibitory activity against murine caspases, including caspase-1, -3, and -11.[2]

Beyond its role in apoptosis, Z-VAD-FMK has been shown to influence other cellular processes. Under certain conditions, particularly when apoptosis is inhibited, Z-VAD-FMK can promote a form of programmed necrosis known as necroptosis by inhibiting the activity of caspase-8.[5] This has made it a valuable tool for studying the interplay between different cell death pathways.

Quantitative Inhibition Data

| Parameter | Value | Context | References |

| IC50 for Apoptosis Inhibition | 0.0015 - 5.8 mM | Inhibition of apoptosis induction in various tumor cell lines in vitro. | [6] |

| General Caspase Inhibition | Low to Mid-Nanomolar | Effective inhibition of caspases in biochemical assays. | [7] |

| In Vitro Working Concentration | 10 - 100 µM | Typical concentration range used in cell culture experiments to inhibit apoptosis. | [6][8] |

Note: The precise inhibitory concentration can vary depending on the cell type, the apoptotic stimulus, and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for a particular application.

Signaling Pathways

Z-VAD-FMK primarily targets the intrinsic and extrinsic pathways of apoptosis by inhibiting the initiator and executioner caspases involved.

Inhibition of Apoptosis Signaling Pathways

The following diagram illustrates the points of intervention of Z-VAD-FMK in the major apoptosis signaling pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the effects of Z-VAD-FMK.

Caspase Activity Assay (Fluorometric)

This protocol describes the measurement of caspase activity in cell lysates using a fluorogenic substrate.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

Z-VAD-FMK (20 mM stock in DMSO)

-

Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7, Ac-LEHD-AFC for caspase-9, Ac-IETD-AFC for caspase-8)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent in the presence or absence of a pre-determined concentration of Z-VAD-FMK (e.g., 20-50 µM). Include a vehicle control (DMSO). Incubate for the desired period.

-

Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 10-15 minutes.

-

Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well black microplate, add 50 µg of protein lysate to each well and adjust the volume with lysis buffer.

-

Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC substrates) every 5 minutes for 1-2 hours.

-

Data Analysis: Calculate the rate of substrate cleavage (change in fluorescence intensity over time). Compare the activity in Z-VAD-FMK-treated samples to the untreated apoptotic samples.

Apoptosis Detection by TUNEL Assay

This protocol outlines the detection of DNA fragmentation in apoptotic cells using the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay.

Materials:

-

Cells cultured on coverslips or tissue sections on slides

-

Z-VAD-FMK

-

4% Paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Sample Preparation: Treat cells as described in the caspase activity assay.

-

Fixation: Wash the cells/tissue with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize with the permeabilization solution for 2-5 minutes on ice.

-

TUNEL Staining: Wash with PBS and incubate with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.

-

Washing: Wash the samples thoroughly with PBS.

-

Counterstaining (Optional): Counterstain the nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips/slides and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells by counting at least 200 cells from multiple random fields.

Cell Viability Assessment by MTT Assay

This protocol describes the measurement of cell viability based on the metabolic activity of cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cells of interest

-

Z-VAD-FMK

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well clear microplate

-

Spectrophotometric plate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the cytotoxic agent and/or Z-VAD-FMK as previously described.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the viability of the untreated control cells.

Western Blot for Caspase Cleavage

This protocol details the detection of caspase activation by observing the cleavage of pro-caspases into their active subunits via Western blotting.

Materials:

-

Cell lysates prepared as in the caspase activity assay protocol

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against specific caspases (e.g., anti-caspase-3, anti-caspase-8) and their cleaved forms

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Separation: Separate equal amounts of protein from each sample by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the bands corresponding to the pro-caspase and its cleaved, active fragments. A decrease in the pro-caspase band and an increase in the cleaved fragment bands in apoptotic samples should be observed, which will be prevented by Z-VAD-FMK treatment.

Experimental Workflow Visualization

The following diagram provides a logical workflow for a typical experiment designed to investigate the anti-apoptotic effect of Z-VAD-FMK.

Conclusion

Z-VAD-FMK is an indispensable tool for the study of apoptosis and other forms of programmed cell death. Its broad-spectrum, irreversible inhibition of caspases provides a robust method for dissecting the roles of these proteases in various cellular processes. A thorough understanding of its mechanism of action, combined with the appropriate experimental design and execution as outlined in this guide, will enable researchers to effectively utilize Z-VAD-FMK to advance their scientific inquiries in both basic research and therapeutic development.

References

- 1. Kinetic and structural characterization of caspase-3 and caspase-8 inhibition by a novel class of irreversible inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. invivogen.com [invivogen.com]

- 3. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 4. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 5. Jacarelhyperol A induced apoptosis in leukaemia cancer cell through inhibition the activity of Bcl-2 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Caspase inhibitor Z-VAD-FMK enhances the freeze-thaw survival rate of human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

Z-VDVAD-FMK: A Technical Guide to a Specific Caspase-2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of Z-VDVAD-FMK, a key tool for researchers investigating the intricate roles of caspase-2 in cellular processes. Caspase-2, one of the most conserved caspases, is implicated in the initiation of mitochondria-mediated apoptosis. This compound serves as a specific, cell-permeable, and irreversible inhibitor of this protease, enabling detailed study of its function in apoptosis, cell cycle regulation, and tumor suppression. This document outlines the mechanism of action of this compound, its specificity, and detailed protocols for its application in various experimental settings. Furthermore, it provides visual representations of the caspase-2 signaling pathway and experimental workflows to facilitate a deeper understanding and practical application of this inhibitor in research and drug development.

Introduction to this compound

This compound is a synthetic peptide that irreversibly inhibits the activity of caspase-2.[1] Its design as a methyl ester enhances its cell permeability, allowing for effective use in in vitro cell culture experiments.[2] The fluoromethylketone (FMK) group covalently binds to the catalytic site of the caspase, ensuring irreversible inhibition.[3] By specifically targeting caspase-2, this compound allows for the elucidation of the specific roles of this caspase in various cellular signaling pathways. While it is primarily known as a caspase-2 inhibitor, some evidence suggests it may also inhibit caspases 3 and 7.[1]

Mechanism of Action

This compound functions as an irreversible inhibitor by mimicking the caspase-2 substrate recognition sequence. The peptide sequence, Val-Asp-Val-Ala-Asp, directs the inhibitor to the active site of caspase-2. The C-terminal fluoromethylketone (FMK) group then forms a covalent bond with the cysteine residue in the catalytic site of the caspase, leading to its irreversible inactivation. This targeted inhibition prevents the downstream proteolytic cascade initiated by active caspase-2.

Data Presentation: Specificity of this compound

Table 1: General Properties of this compound

| Property | Value | Reference |

| Full Name | Benzyloxycarbonyl-Val-Asp(OMe)-Val-Ala-Asp(OMe)-fluoromethylketone | [1] |

| Molecular Formula | C₃₂H₄₆FN₅O₁₁ | [1] |

| Molecular Weight | 695.7 Da | [1] |

| Appearance | White to off-white solid | [5] |

| Solubility | ≥34.8 mg/mL in DMSO; insoluble in EtOH; insoluble in H₂O | [1] |

| Mechanism | Irreversible covalent inhibitor | [3] |

| Primary Target | Caspase-2 | [1] |

| Other Targets | Caspases 3 and 7 | [1] |

Signaling Pathways and Experimental Workflows

Caspase-2 Activation Signaling Pathway

Caspase-2 is typically activated in response to cellular stressors such as genotoxic damage. A key platform for its activation is the PIDDosome, a protein complex composed of PIDD1 (p53-induced death domain protein 1), RAIDD (RIP-associated ICH-1/CED-3 homologous protein with a death domain), and pro-caspase-2. The assembly of the PIDDosome leads to the dimerization and subsequent auto-activation of caspase-2. Activated caspase-2 can then cleave a variety of substrates, most notably the BH3-only protein Bid. Truncated Bid (tBid) translocates to the mitochondria, where it promotes the release of cytochrome c, initiating the intrinsic apoptotic pathway.

Experimental Workflow for Studying Caspase-2 Inhibition

A typical workflow to investigate the role of caspase-2 in apoptosis using this compound involves inducing apoptosis in a cell line of interest and comparing the outcomes in the presence and absence of the inhibitor.

Experimental Protocols

General Handling and Reconstitution

-

Reconstitution: this compound is typically provided as a lyophilized powder. Reconstitute the inhibitor in sterile, high-purity DMSO to create a stock solution, for example, at a concentration of 10-20 mM.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.

-

Cell Culture Application: For cell-based assays, dilute the DMSO stock solution in fresh, serum-containing cell culture medium to the desired final working concentration (typically 20-100 µM).[5][7] It is crucial to include a vehicle control (DMSO alone) in all experiments to account for any solvent-induced effects. The final DMSO concentration in the culture medium should ideally be kept below 0.5% (v/v).

In Vitro Caspase Inhibition Assay

This protocol provides a general guideline for assessing the inhibitory effect of this compound on caspase-2 activity in cell lysates.

Materials:

-

Cells of interest (e.g., Jurkat, HeLa)

-

Apoptosis-inducing agent (e.g., etoposide, staurosporine)

-

This compound

-

Cell lysis buffer

-

2X Reaction Buffer with DTT

-

Caspase-2 fluorogenic substrate (e.g., Ac-VDVAD-AFC)[8]

-

Fluorometer

Procedure:

-

Cell Treatment: Seed cells at an appropriate density. Pre-treat one group of cells with this compound at the desired concentration for 1-2 hours before inducing apoptosis. Include a vehicle control group.

-

Apoptosis Induction: Add the apoptosis-inducing agent to the designated cell plates and incubate for the desired time.

-

Cell Lysis: Harvest the cells and prepare cell lysates using a suitable lysis buffer.

-

Caspase Activity Assay:

-

In a 96-well black plate, add cell lysate to each well.

-

Add 2X Reaction Buffer containing DTT to each well.

-

To measure caspase-2 activity, add the Ac-VDVAD-AFC substrate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence using a fluorometer with excitation at ~400 nm and emission at ~505 nm.[8]

-

-

Data Analysis: Compare the fluorescence intensity of the this compound-treated group to the untreated and vehicle control groups to determine the extent of caspase-2 inhibition.

Western Blotting for PARP Cleavage

This protocol outlines the detection of PARP cleavage, a hallmark of apoptosis, and its inhibition by this compound.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against PARP (recognizing both full-length and cleaved forms)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary PARP antibody overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Compare the intensity of the cleaved PARP band (89 kDa) relative to the full-length PARP band (116 kDa) across the different treatment groups.[9][10]

Off-Target Effects and Considerations

While this compound is a valuable tool, it is essential to be aware of potential off-target effects. As with other peptide-based inhibitors, high concentrations may lead to the inhibition of other proteases. The related pan-caspase inhibitor, Z-VAD-FMK, has been reported to inhibit other cysteine proteases like cathepsins and calpains.[11] Therefore, it is recommended to perform dose-response experiments to identify the lowest effective concentration of this compound that specifically inhibits caspase-2 in the experimental system being used. Additionally, including appropriate negative controls, such as a non-inhibitory peptide, can help to validate the specificity of the observed effects.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of caspase-2. Its ability to specifically and irreversibly inhibit this protease provides a powerful means to dissect its involvement in apoptosis and other cellular processes. By understanding its mechanism of action, specificity, and proper experimental application as detailed in this guide, researchers can leverage this compound to gain deeper insights into the complex signaling networks that govern cell fate, with potential implications for the development of novel therapeutic strategies.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. kamiyabiomedical.com [kamiyabiomedical.com]

- 3. Caspase-2 Inhibitor this compound (FMK003) by R&D Systems, Part of Bio-Techne [bio-techne.com]

- 4. invivogen.com [invivogen.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. resources.rndsystems.com [resources.rndsystems.com]

- 7. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. content.abcam.com [content.abcam.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. centaur.reading.ac.uk [centaur.reading.ac.uk]

Z-VAD-FMK: A Technical Guide to its Function in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK), a cornerstone tool in the study of programmed cell death. We will explore its core mechanism of action, provide quantitative data on its inhibitory properties, detail key experimental protocols, and discuss the critical interpretation of results, including its significant off-target effects.

Core Mechanism of Action: Pan-Caspase Inhibition

Z-VAD-FMK is a cell-permeable, irreversible pan-caspase inhibitor widely used to study apoptosis.[1] Caspases, a family of cysteine proteases, are the central executioners of apoptosis.[2] They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage in response to pro-apoptotic signals. This initiates a cascade, with initiator caspases (e.g., caspase-8, caspase-9) activating effector caspases (e.g., caspase-3, caspase-7), which in turn cleave a host of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

The mechanism of Z-VAD-FMK relies on two key features:

-

Peptide Targeting Sequence: The Val-Ala-Asp sequence mimics the caspase recognition site, directing the inhibitor to the enzyme's active site.

-

Irreversible Inhibition: The fluoromethylketone (FMK) group forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase.[2][3][4] This irreversible binding permanently inactivates the enzyme, thereby halting the apoptotic cascade.[4]

By targeting the catalytic site of multiple caspases, Z-VAD-FMK can block both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3]

Data Presentation: Quantitative Inhibitory Profile

The efficacy of Z-VAD-FMK varies between different caspases. It is a potent inhibitor of most caspases, with IC50 values often in the low to mid-nanomolar range.[5] However, it is notably less effective against caspase-2.[3] The working concentration for cell culture experiments typically ranges from 10 to 50 µM, though this can be cell-type and stimulus-dependent.[1][3][6]

Table 1: IC50 Values of Z-VAD-FMK for Human Caspases

| Caspase Target | IC50 Value (nM) |

|---|---|

| Caspase-1 | ~530 |

| Caspase-3 | Data not specified in source |

| Caspase-4 | > 50,000 (weakly inhibited) |

| Caspase-8 | ~50 |

| Caspase-10 | ~520 |

(Data synthesized from a comparative study of caspase inhibitors[5])

Table 2: Common Experimental Working Concentrations of Z-VAD-FMK

| Cell Line / Model | Apoptotic Stimulus | Effective Concentration | Reference |

|---|---|---|---|

| THP.1 & Jurkat T-cells | General | 10 µM | [1] |

| HL60 cells | Camptothecin | 50 µM | [1] |

| Human Granulosa Cells | Etoposide / Hypoxia | 50 µM | [6][7] |

| U937 cells | 3,3'-Diindolylmethane | 20 µM | [8] |

| In vivo (mouse model) | Lipopolysaccharide (LPS) | 20 µg/g body weight (IP) |[9] |

Experimental Protocols: Assessing Caspase-Dependent Apoptosis

A primary use of Z-VAD-FMK is to determine if a specific stimulus induces cell death via a caspase-dependent pathway. This is typically achieved by treating cells with the stimulus in the presence or absence of the inhibitor and then measuring apoptotic markers.

References

- 1. selleckchem.com [selleckchem.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. invivogen.com [invivogen.com]

- 4. Caspase Inhibitor Z-VAD-FMK [promega.com]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

Z-VAD-FMK: A Technical Guide to a Pan-Caspase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-VAD-FMK, or Carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone, is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1][2] It is a crucial tool in the study of apoptosis, inflammation, and other cellular processes mediated by caspases.[1][3] By binding to the catalytic site of these cysteine proteases, Z-VAD-FMK effectively blocks the caspase cascade, thereby inhibiting programmed cell death (apoptosis) induced by a variety of stimuli.[1][4] Its broad-spectrum activity makes it an invaluable reagent for delineating the roles of caspases in complex biological systems.[5] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Z-VAD-FMK, including detailed experimental protocols and visualizations of the relevant signaling pathways.

Chemical Structure and Properties

Z-VAD-FMK is a synthetic tripeptide with a fluoromethylketone (FMK) reactive group.[6] The O-methylation of the aspartic acid residue enhances its stability and cell permeability.[6]

Physicochemical Properties

| Property | Value | Source |

| Synonyms | Carbobenzoxy-valyl-alanyl-aspartyl-[O- methyl]- fluoromethylketone, Z-VAD(OMe)-FMK | [1][6] |

| Molecular Formula | C22H30FN3O7 | [1][5] |

| Molecular Weight | 467.49 g/mol | [5] |

| Appearance | White or off-white solid | [4][6] |

| Purity | ≥90-99% (method dependent) | [1][4][6] |

| Solubility | Soluble in DMSO (>10 mg/ml), dimethyl formamide (7 mg/ml), and 100% ethanol (1.3 mg/ml) | [4][6][7] |

| CAS Number | 187389-52-2 | [5] |

Storage and Stability

Z-VAD-FMK should be stored at or below -20°C in its solid form, where it is stable for at least 12 to 24 months.[4][8] Stock solutions in DMSO can be stored at -20°C, and it is recommended to aliquot to avoid multiple freeze-thaw cycles.[8] Aqueous solutions should not be stored for more than one day.[4]

Mechanism of Action

Caspases are a family of cysteine proteases that play a central role in the execution of apoptosis and in inflammation.[3] They are synthesized as inactive zymogens (pro-caspases) and are activated through a proteolytic cascade.[9] There are two major pathways for caspase activation in apoptosis: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[10][11]

Z-VAD-FMK functions as an irreversible inhibitor by covalently binding to the catalytic cysteine residue in the active site of caspases.[1][3] This prevents the caspase from cleaving its downstream substrates, thereby halting the apoptotic cascade.[2] While it is a broad-spectrum inhibitor, it potently inhibits human caspases-1, -3, -4, and -7, and murine caspases-1 and -3.[1][4] It is a less effective inhibitor of caspase-2.[1]

Interestingly, under certain conditions, the inhibition of caspases by Z-VAD-FMK can shunt the cell death pathway from apoptosis to necroptosis, a form of programmed necrosis.[12][13] This is particularly observed when apoptosis is initiated by stimuli that also activate the necroptotic machinery, such as TNF-α.[12][13]

Signaling Pathways

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding cell surface death receptors.[11] This leads to the recruitment of adaptor proteins and initiator pro-caspases (like pro-caspase-8) to form the Death-Inducing Signaling Complex (DISC).[11][14] Within the DISC, pro-caspase-8 is activated through induced proximity, which then activates downstream executioner caspases (e.g., caspase-3).[9][11]

Caption: The extrinsic apoptosis pathway and points of inhibition by Z-VAD-FMK.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress signals such as DNA damage or growth factor withdrawal.[11][14] These signals lead to the release of cytochrome c from the mitochondria into the cytosol.[11] Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome, which recruits and activates the initiator pro-caspase-9.[11][14] Activated caspase-9 then cleaves and activates executioner caspases like caspase-3.[11]

Caption: The intrinsic apoptosis pathway and points of inhibition by Z-VAD-FMK.

Induction of Necroptosis by Z-VAD-FMK

In the presence of certain stimuli like TNF-α, Z-VAD-FMK's inhibition of caspase-8 can lead to the activation of the necroptosis pathway.[12][13] When caspase-8 is inhibited, RIPK1 and RIPK3 can form a complex called the necrosome, which phosphorylates and activates MLKL.[12] Activated MLKL then translocates to the plasma membrane, causing its rupture and subsequent inflammatory cell death.[12][15]

Caption: Simplified workflow for the induction of necroptosis by Z-VAD-FMK.

Experimental Protocols

General Working Concentrations

| Application | Concentration Range | Source |

| In Vitro Cell Culture | 5 - 100 µM | [1][2][6][8] |

| In Vivo (mouse model) | 5 - 20 µg/g body weight | [7][12] |

Note: The optimal concentration may vary depending on the cell type, experimental conditions, and specific application. It is recommended to perform a dose-response experiment to determine the most effective concentration for your system.[6]

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol provides a general workflow for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent like etoposide or camptothecin.

Materials:

-

Cell line of interest (e.g., Jurkat, HeLa, THP.1)

-

Complete cell culture medium

-

Apoptosis-inducing agent (e.g., etoposide, camptothecin)

-

Z-VAD-FMK

-

DMSO (for stock solution)

-

Phosphate-buffered saline (PBS)

-

Apoptosis detection kit (e.g., Annexin V/Propidium Iodide)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Prepare Z-VAD-FMK Stock Solution: Dissolve Z-VAD-FMK in high-quality DMSO to create a 10 mM stock solution.[6][8]

-

Cell Seeding: Seed cells in appropriate culture plates at a density that will allow for logarithmic growth during the experiment.

-

Pre-treatment with Z-VAD-FMK: Pre-treat the cells with the desired final concentration of Z-VAD-FMK (typically 20-50 µM) for 1 hour before inducing apoptosis.[2][8] A vehicle control (DMSO) should be run in parallel.

-

Induction of Apoptosis: Add the apoptosis-inducing agent to the culture medium at a predetermined effective concentration.

-

Incubation: Incubate the cells for a period sufficient to induce apoptosis (typically 6-24 hours).

-

Apoptosis Assessment: Harvest the cells and assess apoptosis using a method such as Annexin V/Propidium Iodide staining followed by flow cytometry.[16]

Protocol 2: Induction and Assessment of Necroptosis

This protocol describes how to induce necroptosis in susceptible cell lines using a combination of TNF-α, a SMAC mimetic, and Z-VAD-FMK.

Materials:

-

Necroptosis-susceptible cell line (e.g., L929, HT-29)

-

Complete cell culture medium

-

Recombinant human or murine TNF-α

-

SMAC mimetic (e.g., LCL161)

-

Z-VAD-FMK

-

Necrostatin-1 (as a necroptosis inhibitor control)

-

Propidium Iodide (PI) or LDH assay kit for cell death measurement

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at an appropriate density.

-

Treatment: Treat the cells with the following combinations:

-

Incubation: Incubate the cells for 24 hours.[15]

-

Assessment of Cell Death:

-

PI Staining: Add Propidium Iodide to the wells and measure fluorescence using a plate reader or flow cytometer to quantify membrane integrity loss.

-

LDH Assay: Collect the culture supernatant and measure the activity of lactate dehydrogenase (LDH) released from necrotic cells.[17]

-

Protocol 3: In Vivo Administration in a Mouse Model of Endotoxic Shock

This protocol is based on a study where Z-VAD-FMK was used to alleviate endotoxic shock in mice.[12]

Materials:

-

C57BL/6 mice (or other appropriate strain)

-

Lipopolysaccharide (LPS)

-

Z-VAD-FMK

-

Sterile saline

Procedure:

-

Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee.[12]

-

Preparation of Reagents: Dissolve LPS and Z-VAD-FMK in sterile saline.

-

Treatment: Pre-treat mice with an intraperitoneal (i.p.) injection of Z-VAD-FMK (e.g., 10 µg/g of body weight) or vehicle (saline) 2 hours before inducing endotoxic shock.[12][13]

-

Induction of Endotoxic Shock: Induce endotoxic shock by an i.p. injection of LPS (e.g., 10 µg/g of body weight).[12][13]

-

Monitoring and Sample Collection: Monitor the survival of the mice every hour.[12][13] Serum and tissue samples can be collected at specific time points (e.g., 6 and 12 hours) for analysis of inflammatory markers and organ damage.[12][13]

Conclusion

Z-VAD-FMK is an indispensable tool for researchers investigating the intricate roles of caspases in cell death and inflammation. Its ability to potently and irreversibly inhibit a broad range of caspases allows for the effective blockade of apoptosis in a multitude of experimental settings. Furthermore, its use has been instrumental in uncovering the interplay between different cell death pathways, such as the switch from apoptosis to necroptosis. The protocols and pathway diagrams provided in this guide offer a solid foundation for the successful application of Z-VAD-FMK in research and drug development endeavors. As with any potent inhibitor, careful experimental design, including appropriate controls and dose-response analyses, is critical for obtaining robust and interpretable results.

References

- 1. invivogen.com [invivogen.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Z-VAD-FMK | CAS 187389-52-2 | Pan-specific caspase inhibitor [stressmarq.com]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. glpbio.com [glpbio.com]

- 8. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 9. portlandpress.com [portlandpress.com]

- 10. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Caspase - Wikipedia [en.wikipedia.org]

- 12. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 14. researchgate.net [researchgate.net]

- 15. jitc.bmj.com [jitc.bmj.com]

- 16. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Double-Edged Sword: A Technical Guide to the Cellular Impact of Z-VAD-FMK

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor widely utilized in the study of apoptosis. While its primary mechanism of action is the direct inhibition of the caspase cascade, its influence extends to a complex network of interconnected cell signaling pathways, often with paradoxical outcomes. This technical guide provides an in-depth analysis of the cellular signaling pathways modulated by Z-VAD-FMK, with a focus on apoptosis, necroptosis, pyroptosis, and autophagy. We present a compilation of quantitative data from key studies, detailed experimental methodologies, and visual representations of the affected pathways to serve as a comprehensive resource for researchers in the field.

Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of a broad range of caspases, the key executioners of apoptosis. This inhibition prevents the proteolytic cleavage of downstream substrates, thereby blocking the apoptotic cascade. However, this singular action initiates a cascade of alternative cellular responses, fundamentally altering cell fate decisions.

Core Affected Signaling Pathways

Apoptosis Inhibition

The canonical role of Z-VAD-FMK is the suppression of apoptosis. By inactivating both initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), it prevents the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

Caption: Z-VAD-FMK inhibits apoptosis by blocking caspase activation.

Necroptosis Induction

In the presence of Z-VAD-FMK, the inhibition of caspase-8 can divert the cellular response to a form of programmed necrosis known as necroptosis.[1][2] This pathway is initiated by the activation of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3, leading to the phosphorylation and oligomerization of Mixed Lineage Kinase domain-Like protein (MLKL).[1] Oligomerized MLKL translocates to the plasma membrane, inducing membrane permeabilization and cell death.

Caption: Z-VAD-FMK promotes necroptosis by inhibiting caspase-8.

Pyroptosis Inhibition

Pyroptosis is a pro-inflammatory form of programmed cell death dependent on inflammatory caspases, primarily caspase-1 and caspase-11 (in mice) or caspase-4/5 (in humans). Z-VAD-FMK can inhibit these caspases, thereby preventing the cleavage of Gasdermin D (GSDMD), the executioner of pyroptosis. This inhibition blocks the formation of pores in the plasma membrane and the release of pro-inflammatory cytokines such as IL-1β and IL-18.

Caption: Z-VAD-FMK inhibits pyroptosis by blocking caspase-1.

Autophagy Modulation

The impact of Z-VAD-FMK on autophagy is multifaceted and context-dependent. Some studies report that Z-VAD-FMK can induce autophagy, potentially through off-target inhibition of N-glycanase 1 (NGLY1).[3][4] Conversely, other evidence suggests that Z-VAD-FMK can impair autophagic flux by inhibiting lysosomal proteases such as cathepsins, leading to an accumulation of autophagosomes.[5][6] This dual role highlights the complexity of interpreting autophagy-related data in the presence of Z-VAD-FMK.

Caption: Z-VAD-FMK's dual effects on autophagy.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Z-VAD-FMK.

Table 1: Effects of Z-VAD-FMK on Cell Viability and Apoptosis

| Cell Line | Treatment | Z-VAD-FMK Concentration | Outcome | Reference |

| Human Granulosa Cells | Etoposide (50 µg/ml) | 50 µM | Protected from etoposide-induced cell death | [7] |

| HGL5 Cells | Hypoxia | 50 µM | Maintained metabolic activity and reduced cell death | [8] |

| Jurkat T Cells | FasL | 50-100 µM | Effectively blocked FasL-mediated apoptosis | [9] |

| HT-29 Cells | Resveratrol | Not Specified | Reduced apoptotic cells from 35% to 23% (48h) and 40% to 32% (72h) | [10] |

| L929 and MCF-7 Cells | 4-Aminopyridine | 50 µM | Significantly reduced cell viability when pre-treated | [11] |

Table 2: Effects of Z-VAD-FMK on Necroptosis and Inflammation

| Cell/Animal Model | Treatment | Z-VAD-FMK Concentration/Dose | Outcome | Reference |

| C57BL/6 Mice | LPS (10 µg/g) | 20 µg/g | Induced macrophage necroptosis and blocked pro-inflammatory cytokine secretion | [1][2] |

| HT22 Neuronal Cells | TNF-α, Smac mimics | Not Specified | Induced necroptosis | [12] |

| HepG2 Cells | Tanshinone IIA (5 or 10 µg/ml) | 20 µM | Recovered RIP1 expression and reduced cleaved RIP1 | [13] |

| C57BL/6 Mice | LPS (25 µg/g) | 20 µg/g | Reduced mortality in endotoxic shock model | [1] |

Table 3: Effects of Z-VAD-FMK on Pyroptosis

| Cell/Animal Model | Treatment | Z-VAD-FMK Concentration/Dose | Outcome | Reference |

| C2C12 Cells | Platycodin D (25 µM) | 50 µM | Significantly decreased Annexin V+/PI+ cells | |

| THP-1 Cells | LPS + Nigericin | Not Specified | Inhibited pyroptotic cell death | |

| ApoE-/- Mice | Not Specified | Not Specified | Inappropriate for use as a specific inflammatory caspase inhibitor due to off-target effects |

Table 4: Effects of Z-VAD-FMK on Autophagy

| Cell Line | Treatment | Z-VAD-FMK Concentration | Outcome | Reference |

| HEK 293 Cells | - | Not Specified | Induced GFP-LC3-positive puncta, suggesting autophagy induction | [3] |

| Renal Tubular Epithelial Cells | Cisplatin | Not Specified | Impaired autophagic flux and worsened renal dysfunction | [5][6] |

| HT-29 Cells | Resveratrol | Not Specified | Did not inhibit resveratrol-induced autophagy | [10] |

Experimental Protocols

Cell Viability Assay (WST-1)

-

Cell Seeding: Seed human granulosa cell lines (GC1a, HGL5, COV434) in a 96-well plate.

-

Treatment: Treat cells for 48 hours with etoposide (50 µg/ml) and/or Z-VAD-FMK (50 µM) under normoxic conditions. For hypoxia experiments, culture cells without serum under 1% O2 and treat with Z-VAD-FMK.

-

WST-1 Reagent Addition: Add WST-1 reagent to each well and incubate for a specified time according to the manufacturer's protocol.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[7]

Western Blot Analysis

-

Protein Extraction: Lyse cells and determine protein concentration using a DC protein assay kit.

-

Electrophoresis: Denature equal amounts of protein and separate them on a 10% or 12% SDS-polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-PARP, anti-caspase-3, anti-RIP1).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an ECL detection system.[2][7]

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the desired compounds (e.g., etoposide and/or Z-VAD-FMK).

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]

Caspase Activity Assay

-

Sample Preparation: Induce apoptosis in cells (1 x 10^6/ml). Prepare a negative control by adding Z-VAD-FMK (1 µl/ml) to an induced culture.

-

FITC-VAD-FMK Staining: Add FITC-VAD-FMK to each cell suspension and incubate for 0.5-1 hour at 37°C with 5% CO2.

-

Washing: Centrifuge the cells and resuspend in wash buffer. Repeat the wash step.

-

Analysis: Analyze the samples by flow cytometry (FL-1 channel) or fluorescence microscopy.

Experimental Workflows

Caption: General experimental workflows for studying Z-VAD-FMK effects.

Conclusion

Z-VAD-FMK is an indispensable tool for dissecting the intricate pathways of programmed cell death. While its primary function is the potent inhibition of apoptosis, its application can lead to the activation of alternative cell death pathways, notably necroptosis, and can have complex, off-target effects on autophagy. A thorough understanding of these interconnected signaling networks is crucial for the accurate interpretation of experimental results and for the strategic design of therapeutic interventions targeting cell death pathways. This guide provides a foundational resource for researchers to navigate the multifaceted cellular effects of Z-VAD-FMK.

References

- 1. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zVAD-fmk prevents cisplatin-induced cleavage of autophagy proteins but impairs autophagic flux and worsens renal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Z-VAD-FMK as an anti-apoptotic drug to prevent granulosa cell apoptosis and follicular death after human ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Frontiers | Inhibition of GSDMD activation by Z-LLSD-FMK or Z-YVAD-FMK reduces vascular inflammation and atherosclerotic lesion development in ApoE−/− mice [frontiersin.org]

- 13. content.abcam.com [content.abcam.com]

Z-VAD-FMK: A Technical Guide to its Applications in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.[1] While its primary and most well-understood function is the inhibition of apoptosis, its application in cancer research has unveiled more complex and nuanced roles. By preventing caspase-mediated cell death, Z-VAD-FMK has become an invaluable tool to unmask alternative, non-apoptotic cell death pathways such as necroptosis and autophagy, particularly in therapy-resistant cancers. This guide provides an in-depth overview of Z-VAD-FMK's mechanism of action, its diverse applications in oncology, detailed experimental protocols, and a summary of key quantitative data from preclinical studies.

Core Concepts: Mechanism of Action

Z-VAD-FMK functions by irreversibly binding to the catalytic site of caspases, a family of cysteine proteases central to the execution of apoptosis.[2][3] Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). By inhibiting both classes, Z-VAD-FMK effectively blocks the apoptotic signaling cascade.[4]

However, the inhibition of caspase-8 has a particularly significant consequence. Caspase-8 not only functions as a key initiator of apoptosis but also as a negative regulator of necroptosis. Its inhibition by Z-VAD-FMK can unleash the necroptotic pathway, a form of programmed necrosis.[5] Furthermore, the cellular stress induced by the blockage of apoptosis can trigger autophagy, a cellular recycling process that can either promote survival or contribute to cell death.[6][7] Z-VAD-FMK has also been noted to potentially induce autophagy through off-target effects on N-glycanase 1 (NGLY1).[7]

Key Applications in Cancer Research

Elucidating Drug Resistance Mechanisms

Many cancer therapies, including chemotherapy and radiation, aim to induce apoptosis in tumor cells. However, cancer cells often develop resistance to apoptosis by upregulating anti-apoptotic proteins or downregulating pro-apoptotic factors. Z-VAD-FMK is a critical tool to mimic this resistance in a controlled experimental setting, allowing researchers to investigate and overcome these resistance mechanisms.

Investigating and Inducing Alternative Cell Death Pathways

In apoptosis-deficient or -resistant cancer cells, inducing alternative cell death pathways is a promising therapeutic strategy. Z-VAD-FMK is widely used to block the default apoptotic pathway and study the induction and execution of:

-

Necroptosis: A regulated form of necrosis mediated by the RIPK1-RIPK3-MLKL signaling axis.[5][8] The induction of necroptosis in cancer cells is an active area of research for overcoming apoptosis resistance.

-

Autophagy: A catabolic process that can have a dual role in cancer. It can promote survival by providing nutrients under stress, but excessive or prolonged autophagy can lead to cell death. Z-VAD-FMK can be used to study the switch between these roles.[9]

Enhancing the Efficacy of Other Cancer Therapies

Z-VAD-FMK has been investigated as an adjuvant to enhance the efficacy of other cancer treatments:

-

Radiotherapy: In combination with radiation, Z-VAD-FMK has been shown to radiosensitize breast and lung cancer cells by promoting autophagic cell death.[6]

-

Oncolytic Viruses: By preventing premature apoptosis of virus-infected cancer cells, Z-VAD-FMK can enhance viral replication and the oncolytic effect.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Z-VAD-FMK in cancer research.

Table 1: In Vitro Efficacy of Z-VAD-FMK in Cancer Cell Lines

| Cell Line | Cancer Type | Treatment | Z-VAD-FMK Concentration | Incubation Time | Observed Effect | Reference |

| Molt-4 | T-cell lymphoma | AHPN | 1-100 µM | 24 h | Dose-dependent inhibition of caspase-3-like activity | |

| HT-29, SW620, HCT116 | Colorectal Cancer | IGF-I | 100 µM | 48 h | Inhibition of IGF-I-induced caspase-3 activation | [10] |

| JJN3, U266, RPMI 8226/R5 | Multiple Myeloma | Artesunate | Not specified | Not specified | Did not block artesunate's effect on cell viability | [11] |

| GC1a, HGL5, COV434 | Ovarian Granulosa Cells | Etoposide | 50 µM | 48 h | Protected cells from etoposide-induced cell death | [12] |

| HepG2 | Hepatocellular Carcinoma | Tanshinone IIA | 20 µM | 12 h | Recovered RIP1 expression and reduced cleaved RIP1 | [13] |

| HeLa | Cervical Cancer | Not specified | 40 µM | 30 min pretreatment | Not specified | [14] |

| L929 | Fibrosarcoma | Z-VAD-FMK alone | Not specified | Not specified | Induction of necroptosis | [15] |

| MDA-MB-231, H460 | Breast and Lung Cancer | Radiation (5 Gy) | 50 µmol/L | 24 h | Increased autophagosome formation | [6] |

Table 2: In Vivo Efficacy of Z-VAD-FMK in Animal Models

| Animal Model | Cancer Type | Treatment | Z-VAD-FMK Dosage | Administration Route | Observed Effect | Reference |

| CD1 mice | Not specified | Not specified | 10 mg/kg | i.p. | Prevented subsequent T cell activation ex vivo | [2] |

| Male BALB/C mice | Not specified | Not specified | 1.5 mg/kg | s.c. | Not specified | [16] |

| Huh7 xenograft (nude mice) | Hepatocellular Carcinoma | MSB | Not specified | Not specified | Co-treatment with other inhibitors | [17] |

Experimental Protocols

In Vitro Treatment of Cancer Cell Lines

Objective: To inhibit caspase activity and study downstream effects on cell viability, proliferation, or cell death pathways.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Vehicle control (DMSO)

-

Apoptosis-inducing agent (e.g., staurosporine, etoposide) or other treatment

-

96-well or other culture plates

-

Cell viability reagent (e.g., MTT, CellTiter-Glo)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere overnight.

-

Prepare working solutions of Z-VAD-FMK in complete medium. A typical final concentration range is 10-100 µM.[2][10] Always include a vehicle control (DMSO) at the same final concentration as the highest Z-VAD-FMK dose.

-

Pre-treat cells with Z-VAD-FMK or vehicle control for 1-2 hours.[18]

-

Add the apoptosis-inducing agent or other treatment to the appropriate wells.

-

Incubate for the desired time (e.g., 24, 48, or 72 hours).[2][12]

-

Assess cell viability using a standard assay according to the manufacturer's protocol.

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cancer cells after treatment with Z-VAD-FMK, alone or in combination with other agents like radiation.[19][20]

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

Z-VAD-FMK

-

Treatment of interest (e.g., radiation source)

-

6-well plates or petri dishes

-

Trypsin-EDTA

-

Fixative solution (e.g., 6% glutaraldehyde or 10% neutral buffered formalin)[21][22]

-

Staining solution (0.5% crystal violet)[21]

Procedure:

-

Treat cells with Z-VAD-FMK and/or other agents as described in 4.1.

-

After treatment, wash the cells with PBS, trypsinize, and resuspend to create a single-cell suspension.

-

Count the cells and plate a known number (e.g., 100-1000 cells) into 6-well plates or petri dishes containing fresh medium. The number of cells to plate will depend on the expected survival fraction.

-

Incubate the plates for 1-3 weeks, depending on the cell line's doubling time, to allow for colony formation (a colony is typically defined as ≥50 cells).[19][20]

-

Remove the medium and gently wash the plates with PBS.

-

Fix the colonies with the fixative solution for 15-30 minutes.[22]

-

Remove the fixative and stain the colonies with crystal violet solution for 30-60 minutes.[22]

-

Wash off the excess stain with water and allow the plates to air dry.

-

Count the number of colonies in each plate.

-

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF).

TUNEL Assay for Apoptosis Detection in Xenografts

Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis, in tumor tissue sections from animal models treated with Z-VAD-FMK.[23][24]

Materials:

-

Paraffin-embedded or frozen tumor tissue sections

-

TUNEL assay kit (e.g., with HRP-DAB or fluorescent detection)[25][26]

-

Deparaffinization and rehydration reagents (for paraffin sections)

-

Proteinase K or other permeabilization buffer

-

DNase I (for positive control)

-

Mounting medium

-

Microscope

Procedure:

-

Sample Preparation: Deparaffinize and rehydrate paraffin-embedded sections. For frozen sections, fix as required.

-

Permeabilization: Incubate the sections with Proteinase K to permeabilize the tissue.

-

TUNEL Reaction:

-

For a positive control, treat one slide with DNase I to induce DNA breaks.

-

For the negative control, use the labeling solution without the TdT enzyme.

-

Incubate the experimental slides with the TUNEL reaction mixture (containing TdT and labeled nucleotides) in a humidified chamber at 37°C for 60-120 minutes.[26]

-

-

Detection:

-

Counterstaining: Stain the nuclei with a counterstain to visualize all cells.

-

Mounting and Visualization: Dehydrate the slides, mount with a coverslip, and visualize under a microscope. Apoptotic cells will be stained (e.g., brown for HRP-DAB, or fluorescently).

Western Blot for Signaling Pathway Analysis

Objective: To analyze the expression and phosphorylation status of key proteins in the apoptosis, necroptosis, and autophagy pathways following Z-VAD-FMK treatment.

Materials:

-

Treated cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-RIPK1, anti-phospho-MLKL, anti-LC3B)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare protein lysates from cells treated with Z-VAD-FMK and/or other agents.

-

Determine protein concentration using a standard assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., GAPDH, β-actin).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

Caption: Inhibition of Apoptosis by Z-VAD-FMK.

Caption: Induction of Necroptosis by Z-VAD-FMK.

Caption: Z-VAD-FMK-Mediated Autophagy.

Experimental Workflow

Caption: General Experimental Workflow with Z-VAD-FMK.

Conclusion

Z-VAD-FMK is more than a simple apoptosis inhibitor; it is a sophisticated tool for dissecting the complex web of cell death pathways in cancer. Its ability to block the primary apoptotic route allows for the exploration of alternative cell death mechanisms, which holds significant promise for developing novel therapeutic strategies to overcome drug resistance. This guide provides a foundational framework for researchers to design and execute robust experiments using Z-VAD-FMK, ultimately contributing to a deeper understanding of cancer cell biology and the development of more effective cancer therapies.

References

- 1. nanaomycin-a.com [nanaomycin-a.com]

- 2. selleckchem.com [selleckchem.com]

- 3. invivogen.com [invivogen.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. Radiosensitization of solid tumors by Z-VAD, a pan-caspase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular autophagy, an unbidden effect of caspase inhibition by zVAD-fmk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | RIPK1 and RIPK3 are positive prognosticators for cervical cancer patients and C2 ceramide can inhibit tumor cell proliferation in vitro [frontiersin.org]

- 9. The Interplay Between Autophagy and Apoptosis in the Mechanisms of Action of Stilbenes in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IGF-I activates caspases 3/7, 8 and 9 but does not induce cell death in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. oncotarget.com [oncotarget.com]

- 12. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. medchemexpress.com [medchemexpress.com]

- 15. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Clonogenic assay of cells in vitro | Springer Nature Experiments [experiments.springernature.com]

- 21. researchgate.net [researchgate.net]

- 22. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. TUNEL staining [abcam.com]

- 24. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. abcam.com [abcam.com]

- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

The Dual Role of Z-VAD-FMK in Inflammatory Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Z-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone (Z-VAD-FMK) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. While widely utilized as a tool to study and prevent apoptosis, its effects on inflammatory responses are complex and context-dependent. This technical guide provides an in-depth analysis of the mechanisms by which Z-VAD-FMK modulates inflammation, with a focus on its impact on inflammasome activation, cytokine production, and the induction of necroptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in immunology and drug development.

Mechanism of Action: Beyond Apoptosis Inhibition

Z-VAD-FMK functions by covalently binding to the catalytic site of caspases, a family of cysteine proteases that are central to both programmed cell death and inflammation.[1] While it inhibits a broad range of caspases, its effects on inflammatory pathways are primarily mediated through the inhibition of specific initiator and effector caspases.

Table 1: Inhibitory Concentrations (IC50) of Z-VAD-FMK for Various Caspases

| Caspase Target | Reported IC50 | Cell/System | Reference |

| Pan-Caspase | 0.0015 - 5.8 mM | Tumor cells (in vitro) | |

| Caspase-1 | Low to mid-nanomolar | Purified caspases | [2] |

| Caspase-3 | Low to mid-nanomolar | Purified caspases | [2] |

| Caspase-8 | Low to mid-nanomolar | Purified caspases | [2] |

| Caspase-10 | Low to mid-nanomolar | Purified caspases | [2] |

Note: IC50 values can vary depending on the assay system and substrate used.

Z-VAD-FMK and the Inflammasome: Suppressing Pro-inflammatory Cytokine Release

The inflammasome is a multi-protein complex that, upon activation by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), activates caspase-1.[3][4][5] Activated caspase-1 is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secretable forms. By directly inhibiting caspase-1, Z-VAD-FMK effectively blocks this critical step in the inflammatory cascade, leading to a significant reduction in the release of these potent pro-inflammatory cytokines.[1] This inhibition also prevents gasdermin D (GSDMD) cleavage, a downstream event of caspase-1 and caspase-11 activation, thereby blocking pyroptosis, a lytic and highly inflammatory form of cell death.[2]

Signaling Pathway: Inflammasome and Pyroptosis Inhibition by Z-VAD-FMK

Caption: Z-VAD-FMK inhibits Caspase-1, blocking IL-1β maturation and pyroptosis.

The Apoptosis-Necroptosis Switch: A Paradigm Shift in Inflammatory Cell Death

While Z-VAD-FMK is a potent inhibitor of apoptosis, its application in inflammatory contexts, particularly in macrophages stimulated with ligands like lipopolysaccharide (LPS), can lead to a paradoxical increase in cell death through a pathway known as necroptosis.[6][7][8] This switch is primarily due to the inhibition of caspase-8.

Under normal inflammatory conditions (e.g., TNF-α signaling), caspase-8 not only initiates apoptosis but also cleaves and inactivates key components of the necroptotic machinery, namely Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3.[9] When caspase-8 is inhibited by Z-VAD-FMK, this cleavage is prevented, allowing RIPK1 and RIPK3 to interact and form a complex called the necrosome.[9][10][11] This leads to the phosphorylation and activation of Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, forming pores and causing lytic cell death.[10][11]

The induction of necroptosis in pro-inflammatory macrophages can be therapeutically beneficial, as it eliminates a primary source of inflammatory cytokines and can alleviate conditions like endotoxic shock.[6][7]

Signaling Pathway: Z-VAD-FMK Induced Apoptosis-to-Necroptosis Switch

References

- 1. invivogen.com [invivogen.com]

- 2. researchgate.net [researchgate.net]

- 3. NLRP3 inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Increasing complexity of NLRP3 inflammasome regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | NLRP3 Inflammasome and Caspase-1/11 Pathway Orchestrate Different Outcomes in the Host Protection Against Trypanosoma cruzi Acute Infection [frontiersin.org]

- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. scispace.com [scispace.com]

- 10. RIPK3–MLKL necroptotic signalling amplifies STING pathway and exacerbates lethal sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. RIPK1–RIPK3–MLKL-Associated Necroptosis Drives Leishmania infantum Killing in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Z-VAD-FMK in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), a potent and irreversible pan-caspase inhibitor, in various cell culture experiments. Z-VAD-FMK is a critical tool for studying apoptosis and other caspase-mediated cellular processes.

Introduction to Z-VAD-FMK

Z-VAD-FMK is a cell-permeable peptide that irreversibly binds to the catalytic site of a broad range of caspases, the key proteases involved in the execution of apoptosis.[1][2][3] Its ability to block the caspase cascade makes it an invaluable reagent for:

-

Inhibiting apoptosis to study its role in various biological processes.

-

Elucidating the specific involvement of caspases in cellular signaling pathways.

-

Protecting cells from apoptosis induced by experimental treatments or disease models.

-

Investigating alternative cell death pathways, such as necroptosis, which can be unmasked by caspase inhibition.[4][5]

Mechanism of Action: Z-VAD-FMK contains a fluoromethylketone (FMK) group that forms a covalent bond with the cysteine in the active site of caspases, leading to their irreversible inactivation.[1][6] The peptide sequence (Val-Ala-Asp) mimics the natural substrate cleavage site of many caspases.

Key Applications and Quantitative Data Summary

Z-VAD-FMK has been successfully employed across a wide range of cell lines and experimental conditions. The optimal working concentration and incubation time are highly dependent on the cell type, the apoptosis-inducing stimulus, and the specific experimental goals.

| Cell Line | Apoptosis Inducer | Z-VAD-FMK Concentration | Incubation Time | Observed Effect | Reference |

| Jurkat | Anti-Fas mAb | 20 µM | Concurrent with inducer | Inhibition of apoptosis | [2] |

| Jurkat | Staurosporine (1 µM) | 50 µM | 5 hours | Inhibition of caspase-8 activity | [3] |

| Jurkat | Etoposide (25 µM) | 5-100 µM | 1 hour pre-treatment | Inhibition of cleaved Caspase-8 and cleaved PARP | [7] |

| THP-1 | Not specified | 10 µM | Not specified | Inhibition of apoptosis and PARP protease activity | [8][9] |

| HL-60 | Camptothecin | 50 µM | Not specified | Abolished apoptotic morphology and blocked DNA fragmentation | [8][9] |

| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide (50 µg/ml) | 50 µM | 48 hours | Protection from etoposide-induced cell death | [10] |

| Human Neutrophils | TNFα | 1-30 µM | Not specified | Complete block of TNFα-stimulated apoptosis | [8][9] |

| Bone Marrow-Derived Macrophages (BMDMs) | LPS (100 ng/ml) | 80 µM | 30 min pre-treatment | Inhibition of IL-6 and TNF-α production | [5] |

| S2 cells | dSMN dsRNA | 50 µM | Not specified | Increased cell survival from 26% to 63% | [8][9] |

Experimental Protocols

Reconstitution and Storage of Z-VAD-FMK

Proper handling and storage of Z-VAD-FMK are crucial for maintaining its activity.

Reconstitution:

-

Z-VAD-FMK is typically supplied as a lyophilized powder or a translucent film.[1]

-

Reconstitute the inhibitor in high-purity, sterile DMSO to create a stock solution, commonly at a concentration of 10 mM or 20 mM.[7][11] For example, to make a 10 mM stock from 1 mg of powder (MW: 467.5 g/mol ), add 213.9 µl of DMSO.[7]

-

Ensure the compound is completely dissolved by gentle vortexing.

Storage:

-

Store the lyophilized powder at -20°C for up to one year.[11]

-

The reconstituted stock solution in DMSO is stable for up to 6 months when stored at -20°C.[1][11]

-

It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][7]

General Protocol for Apoptosis Inhibition

This protocol provides a general guideline for using Z-VAD-FMK to inhibit apoptosis in cell culture. Optimization for specific cell types and experimental setups is recommended.

Materials:

-

Cells of interest cultured in appropriate media.

-

Apoptosis-inducing agent.

-

Z-VAD-FMK stock solution (e.g., 10 mM in DMSO).

-

Phosphate-buffered saline (PBS).

-

Cell viability or apoptosis detection reagents (e.g., Annexin V/Propidium Iodide, TUNEL assay kit, caspase activity assay kit).

Procedure:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates to allow for optimal growth and subsequent analysis.

-

Pre-treatment with Z-VAD-FMK (Recommended): For many applications, pre-incubating the cells with Z-VAD-FMK for at least 1 hour prior to inducing apoptosis enhances its inhibitory effect.[7] Dilute the Z-VAD-FMK stock solution directly into the cell culture medium to achieve the desired final concentration (typically 10-100 µM).

-

Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., staurosporine, etoposide, TNF-α) to the cell culture medium. For experiments without pre-treatment, Z-VAD-FMK can be added concurrently with the apoptotic stimulus.[2][3]

-

Solvent Control: Include a control group treated with the same final concentration of DMSO used for the Z-VAD-FMK treatment to account for any potential solvent effects.[11] The final DMSO concentration should ideally be kept below 0.5% (v/v).

-

Incubation: Incubate the cells for the desired period, as determined by the specific apoptosis induction protocol.

-

Analysis of Apoptosis: Harvest the cells and assess the level of apoptosis using a suitable method. This can include:

-

Morphological analysis: Observing changes in cell morphology, such as cell shrinkage and membrane blebbing, using phase-contrast microscopy.

-

Biochemical assays: Measuring caspase activity (e.g., using fluorogenic or colorimetric substrates), PARP cleavage via Western blot, or DNA fragmentation via TUNEL assay.

-

Flow cytometry: Quantifying apoptotic and necrotic cells using Annexin V and propidium iodide staining.

-

Signaling Pathways and Experimental Workflows

Caspase Signaling Pathway and Inhibition by Z-VAD-FMK

Apoptosis is executed through two primary caspase activation pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases. Z-VAD-FMK acts as a broad-spectrum inhibitor, blocking caspases in both pathways.

References

- 1. invivogen.com [invivogen.com]

- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation [frontiersin.org]

- 6. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Z-VAD(OMe)-FMK | Cell Signaling Technology [cellsignal.com]

- 8. selleckchem.com [selleckchem.com]

- 9. selleckchem.com [selleckchem.com]

- 10. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.rndsystems.com [resources.rndsystems.com]

Application Notes: Using Z-VAD-FMK to Probe Caspase-Dependent Apoptosis in Jurkat Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction Apoptosis, or programmed cell death, is a critical physiological process for tissue homeostasis and development. Its dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The Jurkat cell line, derived from a human T-cell leukemia, is a widely used in vitro model for studying T-cell signaling and apoptosis. Apoptotic pathways converge on a family of cysteine proteases called caspases, which execute the cell death program.

Z-VAD-FMK (Benzyloxycarbonyl-Val-Ala-Asp(OMe)-fluoromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor.[1][2] It functions by covalently binding to the catalytic site of most caspases, thereby blocking their proteolytic activity and inhibiting apoptosis.[2] This makes Z-VAD-FMK an invaluable tool for determining whether a specific cell death pathway is caspase-dependent. These application notes provide detailed protocols for using Z-VAD-FMK to study apoptosis in Jurkat cells induced by common chemical and biological agents.

Apoptotic Signaling Pathways in Jurkat Cells

Jurkat cells can undergo apoptosis through two primary pathways: the extrinsic and the intrinsic pathway.[3]

-